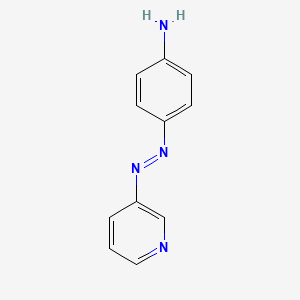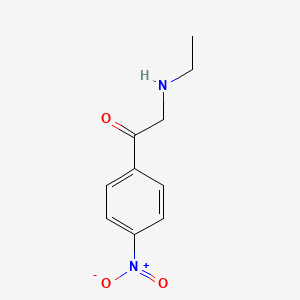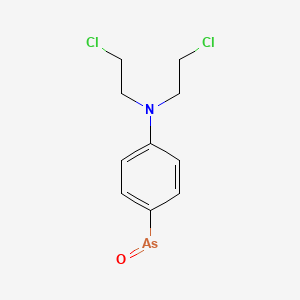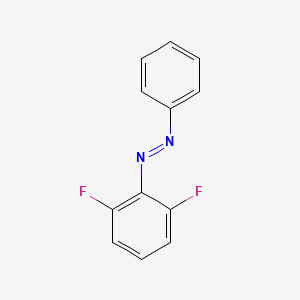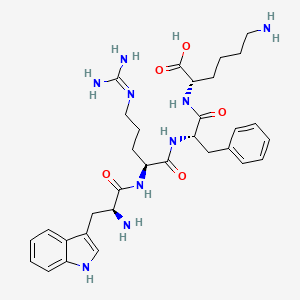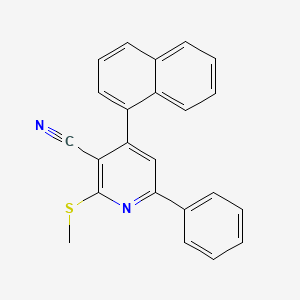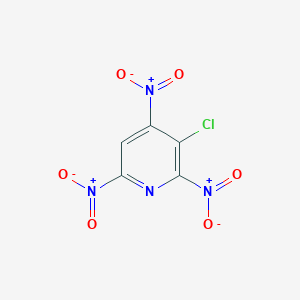![molecular formula C21H18O2 B14177678 6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-83-9](/img/structure/B14177678.png)
6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound belonging to the class of naphthopyrans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of palladium-catalyzed reverse hydrogenolysis, which is a waste-free approach for synthesizing functionalized naphthopyrans .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of commercially available catalysts and reagents, along with optimized reaction conditions, is crucial for efficient production. Techniques such as flash chromatography and NMR spectroscopy are employed to confirm the chemical structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research focuses on its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism by which 6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its cytotoxic effects may be mediated through the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival . Molecular docking studies help elucidate these interactions, providing insights into the compound’s mode of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthopyrans and related derivatives, such as:
- Naphtho[2,3-b]furan-4,9-dione
- Naphtho[2,3-c]thiophene-4,9-dione
Uniqueness
6,8-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one stands out due to its unique structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
923026-83-9 |
|---|---|
Molecular Formula |
C21H18O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
6,8-dimethyl-10-phenyl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C21H18O2/c1-13-8-14(2)16-10-17-19(11-23-12-20(17)22)21(18(16)9-13)15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3 |
InChI Key |
UUDSGAWEMWVTPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C3C(=C(C2=C1)C4=CC=CC=C4)COCC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene](/img/structure/B14177609.png)
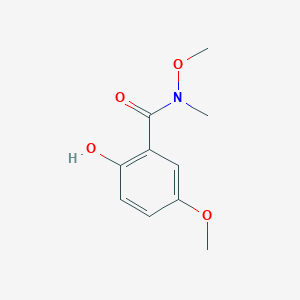
![4-{2-[(1S)-1-(Methylamino)ethyl]-1,3-thiazol-5-yl}benzoic acid](/img/structure/B14177632.png)
